molecular formula C19H23ClN2 B1683668 Triprolidine hydrochloride monohydrate CAS No. 6138-79-0

Triprolidine hydrochloride monohydrate

Cat. No. B1683668
CAS RN: 6138-79-0
M. Wt: 314.9 g/mol
InChI Key: WYUYEJNGHIOFOC-NWBUNABESA-N
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Description

Triprolidine hydrochloride monohydrate is an odorless white crystalline powder with a bitter taste . It is a sedating antihistamine used for the symptomatic relief of uticaria, rhinitis, and various pruritic skin disorders . It has a role as a H1-receptor antagonist .


Molecular Structure Analysis

The molecular formula of Triprolidine hydrochloride monohydrate is C19H22N2.ClH.H2O . The IUPAC name is 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrate;hydrochloride . The molecular weight is 332.9 g/mol .


Chemical Reactions Analysis

Triprolidine hydrochloride monohydrate discolors on exposure to light. It is an acidic salt and can neutralize bases . These neutralizations generate heat, but less or far less than is generated by neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .


Physical And Chemical Properties Analysis

Triprolidine hydrochloride monohydrate is an odorless white crystalline powder with a bitter taste . It is water-soluble .

Scientific Research Applications

Binding Mechanism with Human Serum Albumin

Research has provided biophysical insights into the binding mechanism of Triprolidine hydrochloride to human serum albumin (HSA). Studies utilizing fluorescence spectroscopy, circular dichroism (CD), isothermal titration calorimetry (ITC), and molecular docking approaches have demonstrated that Triprolidine hydrochloride binds to HSA through static quenching. Thermodynamic parameters, binding stoichiometry, and constant between Triprolidine and HSA were determined, suggesting variations in HSA conformation upon Triprolidine binding. This interaction could influence the drug's distribution and efficacy in the human body (Yasmeen & Riyazuddeen, 2017).

Photostability and Thermal Stability

The stability of Triprolidine hydrochloride, particularly its thermal and photostability, has been a subject of study due to its photosensitive nature. Investigations into its stability in the presence of β-cyclodextrin (BCD) and glucose have shown that Triprolidine hydrochloride exhibits general stability under various conditions. These studies are essential for understanding the drug's behavior in different formulations and environmental exposures, ensuring its efficacy and safety in pharmaceutical preparations (Ndlebe, Brown, & Glass, 2004).

Inhibition of Vascular Permeability by Antihistamines

Triprolidine hydrochloride has been shown to have a marked inhibitory effect on the local increase of vascular permeability induced by bradykinin. This effect is significant as it highlights Triprolidine's potential in managing conditions characterized by increased vascular permeability. The specificity and mechanism of this inhibition could provide insights into new therapeutic approaches for such conditions (Becker, Mota, & Wong, 1968).

Interaction with Serum Albumins

Further studies on the interaction between Triprolidine hydrochloride and serum albumins (both bovine and human) have utilized spectroscopic methods to reveal the static quenching mechanism of this interaction. These studies have helped to clarify the binding characteristics and thermodynamics of Triprolidine with proteins, providing a deeper understanding of its pharmacokinetics and pharmacodynamics (Sandhya et al., 2011).

Microbial Transformation

The microbial transformation of Triprolidine hydrochloride by the fungus Cunninghamella elegans has been explored to produce known mammalian metabolites of Triprolidine. This study not only mirrors mammalian metabolism but also presents an alternative synthesis route for potential metabolites, contributing to the understanding of the drug's metabolic pathways and potential environmental breakdown processes (Hansen et al., 1988).

Safety And Hazards

Triprolidine hydrochloride monohydrate may cause drowsiness . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Triprolidine hydrochloride monohydrate has been in clinical use for more than 70 years to treat allergic and nonallergic symptoms including relief from cold and flu symptoms . Despite their widespread use, pharmacokinetic data are sparse for older, first-generation antihistamines . Future research could focus on gathering more pharmacokinetic data and exploring new therapeutic uses for this compound .

properties

IUPAC Name

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrate;hydrochloride
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InChI

InChI=1S/C19H22N2.ClH.H2O/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;;/h2-3,6-12H,4-5,13-15H2,1H3;1H;1H2/b18-11+;;
Source PubChem
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InChI Key

CUZMOIXUFHOLLN-UMVVUDSKSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.O.Cl
Source PubChem
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Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.O.Cl
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Molecular Formula

C19H22N2.ClH.H2O, C19H25ClN2O
Record name TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE
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Related CAS

486-12-4 (Parent)
Record name Triprolidine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID0021410
Record name Triprolidine hydrochloride monohydrate
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Molecular Weight

332.9 g/mol
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Physical Description

Triprolidine hydrochloride monohydrate is an odorless white crystalline powder. Bitter taste. (NTP, 1992)
Record name TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Record name TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE
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Product Name

Triprolidine hydrochloride monohydrate

CAS RN

6138-79-0
Record name TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE
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Melting Point

239 to 248 °F (NTP, 1992)
Record name TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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